Tributyl[(oxiran-2-yl)methyl]phosphanium chloride
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Overview
Description
Tributyl[(oxiran-2-yl)methyl]phosphanium chloride is an organophosphorus compound with the molecular formula C16H34ClOP It is a quaternary phosphonium salt that contains an oxirane (epoxide) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl[(oxiran-2-yl)methyl]phosphanium chloride can be synthesized through the reaction of tributylphosphine with epichlorohydrin. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane. The process involves the nucleophilic attack of the phosphine on the epoxide ring, leading to the formation of the phosphonium salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Tributyl[(oxiran-2-yl)methyl]phosphanium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles, leading to the formation of different phosphonium salts.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions vary depending on the desired product but often involve mild temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various phosphonium salts, while ring-opening reactions can produce different alcohols or amines.
Scientific Research Applications
Tributyl[(oxiran-2-yl)methyl]phosphanium chloride has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of phosphonium ylides for Wittig reactions.
Biology and Medicine: The compound’s ability to form stable phosphonium salts makes it useful in the development of pharmaceuticals and biologically active molecules.
Industrial Chemistry: It is employed in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of tributyl[(oxiran-2-yl)methyl]phosphanium chloride involves its ability to form stable phosphonium salts. These salts can participate in various chemical reactions, such as the Wittig reaction, where they act as nucleophiles. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Tributyl(methyl)phosphonium chloride
- Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium bromide
Comparison
Tributyl[(oxiran-2-yl)methyl]phosphanium chloride is unique due to the presence of the oxirane ring, which imparts distinct reactivity compared to other phosphonium salts. For example, tributyl(1,3-dioxolan-2-ylmethyl)phosphonium bromide contains a dioxolane ring instead of an oxirane, leading to different chemical behavior and applications.
Properties
CAS No. |
82063-33-0 |
---|---|
Molecular Formula |
C15H32ClOP |
Molecular Weight |
294.84 g/mol |
IUPAC Name |
tributyl(oxiran-2-ylmethyl)phosphanium;chloride |
InChI |
InChI=1S/C15H32OP.ClH/c1-4-7-10-17(11-8-5-2,12-9-6-3)14-15-13-16-15;/h15H,4-14H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
XOASYEPRPKFCLP-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CC1CO1.[Cl-] |
Origin of Product |
United States |
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